molecular formula C15H14N4O4S B11274193 2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B11274193
M. Wt: 346.4 g/mol
InChI Key: RYHIKAXDOLVHAU-UHFFFAOYSA-N
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Description

2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex heterocyclic compound It features a unique structure that combines elements of tetrahydrofuran, dioxolo, thiadiazolo, and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrofuran-2-ylmethylamine intermediate. This intermediate is then reacted with a suitable quinazolinone derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazolinone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their conformation and activity. This interaction can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the complex quinazolinone structure.

    Tetrahydrofuran derivatives: Similar in containing the tetrahydrofuran ring but differ in the rest of the structure.

    Quinazolinone derivatives: Share the quinazolinone core but differ in the attached functional groups.

Uniqueness

What sets 2-(((tetrahydrofuran-2-yl)methyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one apart is its combination of multiple heterocyclic rings, providing a unique scaffold for chemical and biological interactions

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

5-(oxolan-2-ylmethylamino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one

InChI

InChI=1S/C15H14N4O4S/c20-13-9-4-11-12(23-7-22-11)5-10(9)17-15-19(13)18-14(24-15)16-6-8-2-1-3-21-8/h4-5,8H,1-3,6-7H2,(H,16,18)

InChI Key

RYHIKAXDOLVHAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5

Origin of Product

United States

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